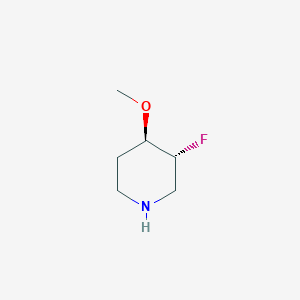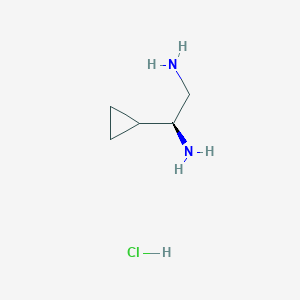![molecular formula C8H16N2 B11922538 2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
2-Methyloctahydropyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctahydropyrrolo[1,2-a]pyrimidine: is a heterocyclic compound that belongs to the class of fused bicyclic nitrogen-containing compounds. It is characterized by a pyrrolo[1,2-a]pyrimidine core structure, which is a fusion of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of a pyrrole derivative with a suitable pyrimidine precursor can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctahydropyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts, sensors, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
2-Methyloctahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms and the ring fusion pattern.
Imidazo[1,2-a]pyrimidine: Another related compound with a different heterocyclic core structure, which may exhibit distinct biological activities and chemical reactivity.
Thiazolo[1,2-a]pyrimidine:
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
2-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-4-6-10-5-2-3-8(10)9-7/h7-9H,2-6H2,1H3 |
Clé InChI |
RCRKGHYHNZTHQU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN2CCCC2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)


![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)
![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)
